molecular formula C16H17ClN4O B2513670 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole CAS No. 648427-07-0

3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2513670
M. Wt: 316.79
InChI Key: LZDIOCALCNGMMR-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in drug discovery, materials science, and other areas of research.

Mechanism Of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

Studies have shown that 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole can have a range of biochemical and physiological effects, depending on the specific application. For example, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole is its potent biological activity, which makes it a valuable tool for studying various cellular processes and disease states. However, this compound also has some limitations, including its relatively complex synthesis and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound, either by modifying its chemical structure or by using it as a lead compound for drug discovery. Additionally, this compound could be further studied as a fluorescent probe for the detection of metal ions in biological systems. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole involves several steps, including the reaction of tert-butylbenzene with hydrazine hydrate to form 4-tert-butylphenylhydrazine. This compound is then reacted with 5-chloro-1-methylpyrazole-4-carboxylic acid to form the intermediate product, which is further reacted with phosphorus oxychloride and sodium azide to yield the final product.

Scientific Research Applications

3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. Studies have shown that this compound exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-(4-tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-16(2,3)11-7-5-10(6-8-11)14-19-15(22-20-14)12-9-18-21(4)13(12)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDIOCALCNGMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-5-(5-chloro-1-methylpyrazol-4-yl)-1,2,4-oxadiazole

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